1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone
Overview
Description
Scientific Research Applications
Crystal and Molecular Structures
- The crystal and molecular structures of derivatives including 1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone have been extensively studied. These structures provide insights into the conformation and interactions of such compounds, aiding in the understanding of their chemical behavior and potential applications (Ruz̆ić-Toroš et al., 1986).
Synthesis and Derivatives
- Various methods of synthesizing and modifying this compound and its derivatives have been explored. These methods enable the creation of a range of substances with potential applications in different areas of chemistry and biochemistry (Dax & Weidmann, 1972).
NMR Spectroscopy Applications
- This compound has been examined through NMR spectroscopy, an important tool in chemical analysis. This provides detailed information on its structure and properties, which is crucial for understanding its potential uses (Csuk, Müller, & Weidmann, 1984).
Preparations of Derivatives
- The compound has been used as a starting point for synthesizing a variety of derivatives. These derivatives have potential applications in medicinal chemistry, material science, and as intermediates in other chemical syntheses (Horton & Tsai, 1977).
Alduronic Acid Lactones Synthesis
- The compound is utilized in the specific synthesis of alduronic acid lactones, which are important in carbohydrate chemistry and have potential applications in various industrial and research contexts (Francisco, Martín, & Suárez, 1998).
properties
IUPAC Name |
[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEJYJBXEWYVOB-HTFKAIDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675980 | |
Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone | |
CAS RN |
78748-89-7 | |
Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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